molecular formula C7H9NO2 B2714303 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 184687-98-7

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B2714303
CAS No.: 184687-98-7
M. Wt: 139.154
InChI Key: LTBWRUUYOYWXEY-WRVKLSGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]hept-5-ene-3-one, also referred to as vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has an empirical formula of C6H7NO and a molecular weight of 109.13 .


Synthesis Analysis

The γ-lactam was converted into the bromo ester and the latter compound was transformed in five steps into the diester . Similarly, the lactam was converted into the hydroxy amide via the intermediacy of the dihalogeno compound . These compounds are potential precursors of deoxycarbocyclic nucleosides .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene-3-one can be represented by the SMILES string O=C1N[C@H]2C[C@@H]1C=C2 . The InChI key for this compound is DDUFYKNOXPZZIW-CRCLSJGQSA-N .


Chemical Reactions Analysis

The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .


Physical and Chemical Properties Analysis

The boiling point of 2-Azabicyclo[2.2.1]hept-5-ene-3-one is 102-106 °C/0.25 mmHg (lit.) and its melting point is 54-58 °C (lit.) .

Scientific Research Applications

Chemical Transformations and Derivatives

  • 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives can undergo skeletal rearrangement under acidic conditions, leading to compounds like 2-oxabicyclo[3.3.0]oct-7-en-3-ones (Kobayashi, Ono, & Kato, 1992).
  • These derivatives have been used in the synthesis of neuroexcitants and kainoid amino acids, contributing significantly to the study of neuroscience and medicinal chemistry (Hodgson, Hachisu, & Andrews, 2005).

Synthesis of Novel Compounds

Applications in Polymer Science

  • The compound and its derivatives have applications in polymer science, particularly in the development of photoresist materials for lithography, demonstrating its relevance in materials science and engineering (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

Enzymatic Studies and Synthesis

Mechanism of Action

Target of Action

It is known to be a versatile intermediate in the synthesis of carbocyclic nucleosides , which suggests that it may interact with enzymes involved in nucleotide metabolism.

Mode of Action

The mode of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid involves a series of chemical reactions. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .

Biochemical Pathways

Given its role as an intermediate in the synthesis of carbocyclic nucleosides , it can be inferred that it may influence pathways related to nucleotide metabolism.

Result of Action

Its role as an intermediate in the synthesis of carbocyclic nucleosides suggests that it may contribute to the production of these important biomolecules.

Action Environment

It is known that the compound undergoes a series of reactions under acidic conditions , indicating that pH may be an important environmental factor influencing its action.

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWRUUYOYWXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.